molecular formula C13H13BrO B13993096 2-(4-Bromobenzylidene)cyclohexanone

2-(4-Bromobenzylidene)cyclohexanone

Cat. No.: B13993096
M. Wt: 265.14 g/mol
InChI Key: YUBREKBGODHJOS-PKNBQFBNSA-N
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Description

2-(4-Bromobenzylidene)cyclohexanone is an organic compound with the molecular formula C13H13BrO It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a 4-bromobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromobenzylidene)cyclohexanone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of cyclohexanone with 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol solution under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzylidene)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming 2-(4-bromophenyl)cyclohexanone.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromobenzoic acid or other oxidized derivatives.

    Reduction: Formation of 2-(4-bromophenyl)cyclohexanone.

    Substitution: Formation of substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromobenzylidene)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzylidene)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the bromine atom can form halogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobenzylidene)cyclohexanone
  • 2-(4-Methylbenzylidene)cyclohexanone
  • 2-(4-Methoxybenzylidene)cyclohexanone

Uniqueness

2-(4-Bromobenzylidene)cyclohexanone is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

(2E)-2-[(4-bromophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C13H13BrO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-9H,1-4H2/b11-9+

InChI Key

YUBREKBGODHJOS-PKNBQFBNSA-N

Isomeric SMILES

C1CCC(=O)/C(=C/C2=CC=C(C=C2)Br)/C1

Canonical SMILES

C1CCC(=O)C(=CC2=CC=C(C=C2)Br)C1

Origin of Product

United States

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